2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a benzoyloxy group attached to a tetrahydroisoindole dione core
Preparation Methods
The synthesis of 2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the following steps:
DCC Coupling: The initial step involves the coupling of benzoic acid with a suitable amine using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Fries Rearrangement: The intermediate product undergoes Fries rearrangement to introduce the benzoyloxy group.
Esterification: The final step involves esterification to yield the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide (TBHP) to form benzoyloxy ketones.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyloxy group can be substituted with other functional groups using appropriate nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzoyloxy group plays a crucial role in its activity by facilitating interactions with proteins and enzymes. These interactions can lead to the modulation of various biological processes, including inhibition of inflammatory pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds such as:
Benzoyl Peroxide: Known for its use in acne treatment, benzoyl peroxide has a similar benzoyloxy group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113336-10-0 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl) benzoate |
InChI |
InChI=1S/C15H13NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2 |
InChI Key |
LNXLACOYXZUHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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